N-[1-(2-methylpropyl)piperidin-3-yl]cyclopropanesulfonamide
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Overview
Description
N-[1-(2-methylpropyl)piperidin-3-yl]cyclopropanesulfonamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methylpropyl)piperidin-3-yl]cyclopropanesulfonamide involves multiple steps, starting with the preparation of the piperidine ring. One common method is the hydrogenation of pyridine, followed by functionalization to introduce the desired substituents . The cyclopropanesulfonamide moiety can be introduced through cycloaddition reactions or by using sulfonyl chlorides in the presence of a base .
Industrial Production Methods
Industrial production of piperidine derivatives often involves multicomponent reactions and catalytic processes to ensure high yield and purity . The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methylpropyl)piperidin-3-yl]cyclopropanesulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced piperidine derivatives
Substitution: Alkylated or acylated piperidine derivatives
Scientific Research Applications
N-[1-(2-methylpropyl)piperidin-3-yl]cyclopropanesulfonamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(2-methylpropyl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The piperidine moiety can interact with neurotransmitter receptors, while the cyclopropanesulfonamide group can modulate enzyme activity . These interactions can lead to various biological effects, such as antimicrobial or antiviral activity .
Comparison with Similar Compounds
Similar Compounds
- N-{1-[(pyridin-2-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide
- N-[1-(2-methylpropyl)piperidin-3-yl]methanamine
Uniqueness
N-[1-(2-methylpropyl)piperidin-3-yl]cyclopropanesulfonamide is unique due to its specific combination of the piperidine and cyclopropanesulfonamide moieties, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
N-[1-(2-methylpropyl)piperidin-3-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2S/c1-10(2)8-14-7-3-4-11(9-14)13-17(15,16)12-5-6-12/h10-13H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPLABZESWENIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCCC(C1)NS(=O)(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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